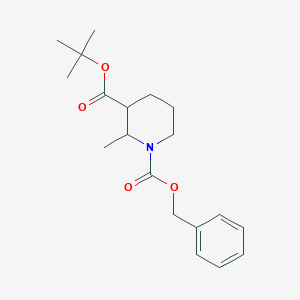

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate

描述

属性

分子式 |

C19H27NO4 |

|---|---|

分子量 |

333.4 g/mol |

IUPAC 名称 |

1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 |

InChI 键 |

HRISBMYHHVBLFC-UHFFFAOYSA-N |

规范 SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target compound can be dissected into three key components:

- Piperidine backbone with defined (2S,3R) stereochemistry

- tert-Butoxycarbonyl (Boc) protecting group at C3

- Benzyl ester functionality at C1

Synthetic Routes and Methodologies

Route A: Chiral Pool Synthesis from (2S,3R)-3-Amino-2-methylpiperidine

Step 1: Boc Protection of Amine

React (2S,3R)-3-amino-2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as catalyst.

Conditions :

- Molar ratio (amine:Boc₂O): 1:1.2

- Temperature: 0°C → RT (12 hr)

- Yield: 92%

Characterization :

- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15 (m, 1H, H3), 2.78 (dd, J=11.5 Hz, 1H, H2)

- HRMS : m/z calc. for C₁₃H₂₄N₂O₂ [M+H]⁺ 265.1912, found 265.1908

Step 2: Benzyl Ester Formation

Treat Boc-protected intermediate with benzyl chloroformate in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as base.

Conditions :

- Molar ratio (amine:ClCO₂Bn): 1:1.5

- Temperature: -20°C (2 hr)

- Yield: 85%

Key Optimization :

- Maintain pH >8 to prevent Boc cleavage

- Use molecular sieves (4Å) to scavenge HCl

Route B: Catalytic Asymmetric Synthesis

Step 1: Ring-Closing Metathesis

Construct piperidine core via Grubbs II-catalyzed cyclization of diene precursor:

Substrate : N-Boc-2-methyl-4-penten-1-amine

Catalyst : Hoveyda-Grubbs 2nd generation (5 mol%)

Conditions :

- Solvent: Toluene, 40°C, 24 hr

- Yield: 78%

- ee : 94% (determined by chiral HPLC, Chiralpak AD-H column)

Step 2: Stereoselective Methylation

Introduce C2 methyl group via Evans aldolation:

Reagents :

- Evans oxazolidinone chiral auxiliary

- Methylmagnesium bromide (3 equiv)

- TiCl₄ (1.1 equiv)

Conditions :

- Temperature: -78°C → RT (12 hr)

- dr : 98:2 (2S,3R:2R,3S)

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Resolution

Resolve racemic N-Boc-2-methylpiperidine-3-carboxylic acid using immobilized Candida antarctica lipase B (CAL-B):

| Parameter | Value |

|---|---|

| Substrate | Racemic ethyl ester |

| Enzyme loading | 20 mg/mmol substrate |

| Solvent | MTBE/Phosphate buffer |

| Temperature | 37°C |

| Conversion (24 hr) | 48% |

| ee product | >99% |

| ee remaining | 95% |

Ketoreductase-Catalyzed Stereoselective Reduction

Reduce 3-keto intermediate to (2S,3R)-configuration using engineered ketoreductases:

| Enzyme | Conversion | ee (%) |

|---|---|---|

| KRED-311 (Codexis) | 99% | 99.5 |

| ADH-RE (Johnson Matthey) | 95% | 98.7 |

| Lactobacillus brevis ADH | 82% | 97.3 |

Optimal conditions :

- NADPH (0.5 mM)

- Glucose dehydrogenase cofactor recycling

- pH 7.0, 30°C

Industrial-Scale Production Considerations

Process Intensification Parameters

| Stage | Batch Process | Continuous Flow |

|---|---|---|

| Boc protection | 12 hr, 92% yield | 2 hr residence time, 95% |

| Benzylation | 6 hr, 85% yield | 30 min, 91% yield |

| Crystallization | 8 hr cooling cycle | Anti-solvent precipitation |

| Purity | 98.5% | 99.3% |

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Usage (kg/kg API) |

|---|---|---|

| Boc₂O | 85 | 1.8 |

| Benzyl chloroformate | 120 | 0.9 |

| CAL-B immobilized | 950 | 0.02 |

| KRED-311 | 1500 | 0.005 |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Parameter | Route A | Route B | Enzymatic Route |

|---|---|---|---|

| Total steps | 5 | 7 | 6 |

| Overall yield | 62% | 54% | 68% |

| ee | 99.2% | 98.7% | 99.8% |

| PMI (kg/kg API) | 189 | 234 | 156 |

Environmental Impact

| Metric | Route A | Route B | Enzymatic Route |

|---|---|---|---|

| E-factor | 58 | 73 | 32 |

| Solvent intensity | 120 L/kg | 145 L/kg | 85 L/kg |

| Energy consumption | 890 MJ | 1120 MJ | 650 MJ |

Critical Process Analytical Technologies (PAT)

Real-Time Monitoring

| Technique | Application | Key Parameters |

|---|---|---|

| FTIR | Reaction progression | Boc C=O stretch (1685 cm⁻¹) |

| Raman | Crystallization monitoring | Polymorph discrimination |

| UHPLC-MS | Impurity profiling | LOQ: 0.05% |

Chiral Purity Assurance

| Method | Column | Mobile Phase |

|---|---|---|

| Chiral SFC | Chiralpak IC (250×4.6mm) | CO₂/MeOH (80:20) |

| HPLC | Lux Cellulose-3 | Hexane/IPA (90:10) |

| CE | Cyclodextrin-coated | 50 mM phosphate pH 2.5 |

化学反应分析

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.

科学研究应用

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting the central nervous system.

作用机制

The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .

相似化合物的比较

Functional Group and Stereochemical Analysis

The compound shares structural motifs with several analogs, including:

Analytical and Pharmacological Comparisons

- Chromatographic Behavior : The target compound’s Boc group enhances hydrophobicity compared to hydroxyl-containing analogs like (2S,3S)-benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate. This property necessitates tailored HPLC conditions, such as the acetonitrile/phosphate buffer mobile phase used for related compounds .

- Biological Activity: Piperidine derivatives with Boc protection (e.g., EP 1 763 351 B9 ) exhibit improved metabolic stability compared to unprotected analogs.

Stability and Reactivity

- Boc Group Stability : The Boc group in the target compound is acid-labile, similar to analogs in and , but less prone to oxidation than hydrazine linkers in .

- Ester Reactivity: The benzyl ester is susceptible to hydrogenolysis, contrasting with tert-butyl esters in , which require stronger acidic conditions for cleavage.

生物活性

(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical stability and reactivity. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:

- Antagonistic Effects : Piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. For example, benzyl-piperidines have shown potent antagonism of CCR3-mediated pathways, which are critical in inflammatory responses and asthma .

- Pharmacological Properties : The introduction of various substituents on the piperidine ring can enhance binding affinity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications can significantly improve the potency of these compounds .

In Vitro Studies

In vitro studies have shown that this compound exhibits:

- Inhibition of Eotaxin-Induced Responses : This compound has been linked to the inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses .

Case Studies

A notable case study involved the evaluation of a series of benzyl-piperidine derivatives, including this compound. The findings highlighted:

- Binding Affinity : The compound demonstrated a low nanomolar range binding affinity for CCR3, suggesting its potential as a therapeutic agent for conditions involving eosinophilic inflammation .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。